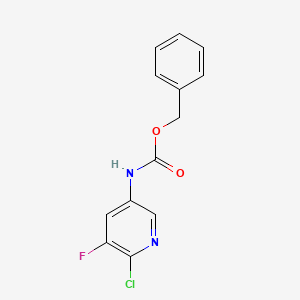

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

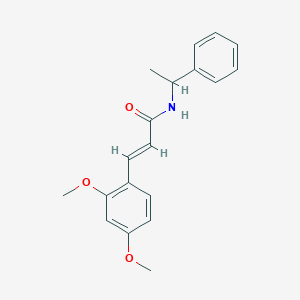

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate, also known as 6-chloro-5-fluoropyridin-3-ylcarbamic acid benzyl ester, is a synthetic compound commonly used in organic synthesis. It is a white solid with a melting point of 170-172°C and a boiling point of 356-358°C. Its chemical formula is C11H10ClFN2O2. Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a versatile reagent used in a variety of organic reactions, including Mannich reactions, Michael additions, and Heck reactions. In addition, it has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib.

Applications De Recherche Scientifique

Photovoltaic and Electronic Applications

- Photovoltaic Efficiency and Nonlinear Optical (NLO) Activity : Studies have focused on the synthesis of bioactive benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds have also shown significant NLO activity, which is essential for optical computing and telecommunications (Mary et al., 2020).

Synthesis and Chemical Transformations

- Gold(I)-Catalyzed Reactions : Research has highlighted the use of gold(I) catalysts in the intramolecular hydroamination of allenes, showcasing the synthetic versatility of carbamate compounds in generating complex molecular architectures (Zhang, Bender, & Widenhoefer, 2007). Another study presented the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, emphasizing the method's efficiency and broad applicability across carbon, nitrogen, and oxygen nucleophiles (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Biological Applications

- Anti-Pneumocystis Carinii Activity : Carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated for their activity against Pneumocystis carinii pneumonia (PCP), demonstrating the therapeutic potential of carbamate derivatives in treating infectious diseases (Rahmathullah et al., 1999).

Material Science and Polymorphism

- Aggregation-Induced Fluorescence and Polymorphism : A novel carbazole derivative containing a fluorobenzene unit was synthesized, displaying aggregation-induced emission properties due to its highly twisted conformation. The study also explored the compound's polymorphism, mechanochromism, and thermo-stimulus fluorescence, indicating its potential in advanced material applications (Zhu et al., 2018).

Propriétés

IUPAC Name |

benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSUEMZPUOHTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)

![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2834462.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)

![2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2834464.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2834466.png)

![9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2834469.png)

![3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2834470.png)